Calycanthine
Overview
Description
Calycanthine is an important class of alkaloids extracted and isolated from the roots, leaves, flowers, and fruits of Chimonanthus praecox . It has significant anti-convulsant, anti-fungal, anti-viral analgesic, anti-tumor, and anti-melanogenesis activities .
Synthesis Analysis
The synthesis of Calycanthine features copper-mediated asymmetric cyclodimerization of chiral tryptamine derivative . This process establishes a new entry into constructing the sterically hindered vicinal quaternary stereogenic carbon centers of dimeric hexahydropyrroloindole alkaloids in one procedure . This strategy has been successfully applied for the total syntheses of either enantiomers of chimonanthine, folicanthine, and calycanthine .
Molecular Structure Analysis
The molecular structure of Calycanthine was first incorrectly proposed by Barger, and then revised by Woodward’s group via synthesis .
Chemical Reactions Analysis
Calycanthine inhibits the potassium-stimulated release of [3H]GABA from slices of rat hippocampus . It also blocks the L-type calcium currents and weakly inhibits the N-type calcium currents from neuroblastoma X glioma cells .
Scientific Research Applications
Convulsant Properties and Neurotransmitter Interactions
Calycanthine, primarily recognized as a central convulsant, has been found to inhibit the potassium-stimulated release of GABA in rat hippocampus slices. This inhibition occurs at a concentration of approximately 21 µM, suggesting a selective effect on neurotransmitter release. Calycanthine also affects L-type calcium currents in neuroblastoma X glioma cells, potentially contributing to its convulsant actions by inhibiting GABA-mediated chloride currents at GABA(A) receptors (Chebib et al., 2003).
Impact on Nervous Transmission
In the central nervous system of cockroaches, calycanthine hydrochloride showed significant reduction in synaptic transmission efficacy without altering nervous conduction in pre- and post-synaptic fibers. This indicates its influence on synaptic transmission without directly affecting nerve impulse genesis or conduction (Adjibadé et al., 1990).
Pharmacokinetics in Rats
A study conducted in 2020 investigated the pharmacokinetics of calycanthine in rats. Using UPLC-MS/MS methods, researchers determined calycanthine levels in rat plasma, revealing an absolute bioavailability of 37.5% following oral and intravenous administration (Lu et al., 2020).
Chemical Structure and Synthesis
Research on calycanthine has also focused on its chemical structure and synthesis. Studies dating back to 1931 have explored the degradation of calycanthine to N-methyltryptamine, providing insights into its complex chemical structure (Manske, 1931). Further research has aimed at synthesizing calycanthine and its dimeric alkaloids, contributing to our understanding of its molecular configuration and potential applications in synthetic chemistry (Hendrickson et al., 1964).
Optical Activity and Stereochemical Configuration
Calycanthine's optical activity has been a subject of interest, particularly regarding its H-stretching vibrational modes and infrared circular dichroism. These studies provide valuable information on the absolute configuration of the molecule, crucial for understanding its biological activity (Barnett et al., 1980).
Future Directions
properties
IUPAC Name |
(1S,2R,10S,11R)-21,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-25-13-11-22-16-8-4-5-9-17(16)23-19(25)21(22)12-14-26(2)20(22)24-18-10-6-3-7-15(18)21/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCDVWYEVUDKQ-GXRSIYKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4NC5=CC=CC=C5C2(C1NC6=CC=CC=C36)CCN4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@@H]4NC5=CC=CC=C5[C@@]2([C@@H]1NC6=CC=CC=C36)CCN4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Calycanthine | |
CAS RN |
595-05-1 | |
Record name | (4bS,5R,10bS,11R)-5,6,11,12-Tetrahydro-13,18-dimethyl-5,10b:11,4b-Bis(iminoethano)dibenzo[c,h][2,6]naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=595-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calycanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calycanthine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALYCANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F62N8QPR7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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